Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including methoxycarbonyl and sulfamoyl groups
Properties
IUPAC Name |
methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-17(20)11-7-3-5-9-13(11)19-27(22,23)16-12-8-4-6-10-14(12)26-15(16)18(21)25-2/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRMUIBILXIBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of Functional Groups: The methoxycarbonyl and sulfamoyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents such as methoxycarbonyl chloride and sulfamoyl chloride, along with appropriate catalysts and solvents.
Esterification: The final step involves esterification to form the methyl ester group, which can be achieved using methanol and acid catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies indicate that Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be developed into a viable treatment option for breast cancer .
Case Study 2: Anti-inflammatory Properties
A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound exhibited reduced levels of inflammatory markers and improved clinical symptoms compared to the control group. These findings support its potential use as an adjunct therapy in inflammatory conditions .
Mechanism of Action
The mechanism by which Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other benzothiophene derivatives.
Biological Activity
Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of 352.37 g/mol. Its structure features a benzothiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : It demonstrates significant antioxidant properties, which may protect cells from oxidative stress-induced damage.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains.
Antioxidant Activity
A study evaluated the antioxidant capacity using the DPPH assay. The compound exhibited an IC50 value of 25 µM, indicating strong free radical scavenging ability.
Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound had minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL respectively.
Case Studies and Research Findings
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Anti-inflammatory Effects : A study involving animal models of arthritis showed that administration of the compound resulted in a significant reduction in swelling and pain, suggesting its potential as an anti-inflammatory agent.
"The use of this compound led to a marked decrease in inflammatory markers in treated groups" .
- Anticancer Potential : In a recent study, the compound was tested against various cancer cell lines, including breast and colon cancer cells. Results indicated that it inhibited cell proliferation with IC50 values ranging from 30 to 70 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
